2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione
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Overview
Description
2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to an isoindole-1,3-dione core. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the chloro and trifluoromethyl groups contribute to its reactivity and stability. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
Uniqueness
2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H6ClF3N2O4 |
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Molecular Weight |
370.66 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H6ClF3N2O4/c16-11-4-1-7(15(17,18)19)5-12(11)20-13(22)9-3-2-8(21(24)25)6-10(9)14(20)23/h1-6H |
InChI Key |
DSOXSIPAVMLKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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